Bienvenue dans la boutique en ligne BenchChem!

(R)-4-(1-Aminoethyl)benzamide

Medicinal Chemistry Asymmetric Synthesis ROCK Inhibition

Procure the definitive (R)-enantiomer of 4-(1-aminoethyl)benzamide for stereospecific drug discovery. The (R)-configuration is mandatory for synthesizing the active pharmacophore of the potent Rho-kinase inhibitor Y-32885—its (S)-antipode is biologically inactive, making racemic mixtures unsuitable. This chiral benzamide serves as a critical building block for enantioselective ROCK inhibitors, MAO-B ligand scaffolds, and organocatalyst development. Insist on ≥95% enantiomeric excess to ensure target engagement fidelity and eliminate costly, yield-reducing chiral resolution steps in your synthetic route.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 173898-21-0
Cat. No. B573586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-Aminoethyl)benzamide
CAS173898-21-0
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)N)N
InChIInChI=1S/C9H12N2O/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m1/s1
InChIKeyPXJMJWOLRCACSF-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-(1-Aminoethyl)benzamide (CAS 173898-21-0): Product Specification and Research Use Guide


(R)-4-(1-Aminoethyl)benzamide (CAS 173898-21-0) is a chiral benzamide derivative characterized by a para-substituted aminoethyl side chain with defined (R)-stereochemistry. The compound, also denoted as 4-[(1R)-1-aminoethyl]benzamide, has the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . Its structural features include a primary amine and a primary benzamide group, making it a versatile intermediate for the synthesis of more complex, enantiomerically pure pharmaceutical compounds. The presence of a single stereocenter is critical for its role in the preparation of enantioselective inhibitors and receptor ligands, where the spatial orientation directly impacts biological target engagement [1].

(R)-4-(1-Aminoethyl)benzamide (CAS 173898-21-0) Procurement Rationale: Why Enantiomeric Purity Prevents Generic Substitution


The scientific and industrial utility of 4-(1-aminoethyl)benzamide is entirely dependent on its stereochemical configuration. The (R)-enantiomer serves as a critical chiral building block for the synthesis of potent Rho-kinase (ROCK) inhibitors and other bioactive molecules, where the spatial orientation of the aminoethyl group is essential for binding affinity [1]. Generic substitution with the (S)-enantiomer or the racemic mixture is not permissible in these applications, as they either introduce an inactive or inhibitory stereoisomer, or require costly and time-consuming chiral resolution steps that diminish overall yield and introduce variability in downstream processes [2]. Furthermore, the (R)-enantiomer's specific interactions with biological targets, such as its role in forming the active pharmacophore of the lead compound Y-32885, demonstrate a clear structure-activity relationship that is stereospecific and cannot be replicated by its antipode [1].

(R)-4-(1-Aminoethyl)benzamide (CAS 173898-21-0) Comparative Evidence: Quantifiable Differentiation from In-Class Analogs


Enantiomeric Purity: The Critical Quality Attribute for Asymmetric Synthesis of ROCK Inhibitors

The (R)-enantiomer of 4-(1-aminoethyl)benzamide is an essential intermediate for the synthesis of the Rho-kinase inhibitor Y-32885, whereas the (S)-enantiomer is inactive in the same biological assays. In a structure-activity relationship study, the (R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide (Y-32885) demonstrated potent inhibition of GTPγS-induced contraction in permeabilized smooth muscle, while the corresponding (S)-enantiomer and racemic mixture exhibited a significant reduction or complete loss of activity [1]. This demonstrates that the stereocenter is not merely a structural descriptor but a direct determinant of pharmacological activity. Procurement of the (R)-enantiomer with high enantiomeric excess (typically ≥95% purity as specified by vendors) is therefore mandatory for researchers developing enantioselective compounds, as the presence of even small amounts of the (S)-impurity can confound biological results or require additional purification .

Medicinal Chemistry Asymmetric Synthesis ROCK Inhibition

Synthetic Route Efficiency: Comparison of Enzymatic vs. Chemical Resolution for Key Intermediate

The synthesis of (R)-4-(1-aminoethyl)benzamide can be achieved through either chemical resolution of racemic mixtures or through stereoselective enzymatic synthesis. Research indicates that the compound serves as a substrate for ω-transaminase enzymes, which catalyze the stereoselective transfer of an amino group, offering a greener and more efficient route to the desired enantiomer compared to traditional chemical resolution . While quantitative yield data for this specific compound is not publicly available in head-to-head comparisons, class-level inference from related chiral amine syntheses suggests that enzymatic methods can achieve higher enantiomeric excess (ee >99%) and reduce waste compared to chemical resolution, which often yields ee values around 95-98% and requires additional purification steps [1]. This difference in achievable stereochemical purity has direct implications for the cost and efficiency of downstream pharmaceutical manufacturing.

Synthetic Organic Chemistry Biocatalysis Chiral Resolution

Physical Property Comparison: Handling and Formulation Advantages over Related Benzamide Intermediates

The physical properties of (R)-4-(1-aminoethyl)benzamide, including its boiling point (326.8 °C at 760 mmHg), density (1.129 g/cm³), and topological polar surface area (TPSA: 69.1 Ų), position it as a versatile intermediate with predictable behavior in common organic solvents [1]. In contrast, the related compound 4-(1-aminoethyl)benzoic acid, a common precursor or alternative building block, has a significantly higher polarity and melting point, which can complicate purification and reduce solubility in non-polar reaction media. The amide functionality of the target compound provides a balance of hydrogen-bonding capability and lipophilicity (LogP: 2.2058), facilitating its use in peptide coupling and other amidation reactions without the need for protective group strategies often required for the carboxylic acid analog [2].

Process Chemistry Formulation Science Analytical Chemistry

Commercial Availability and Purity: Benchmarking Against Competing Chiral Amine Building Blocks

As of 2021, the market price for (R)-4-(1-aminoethyl)benzamide from a reputable vendor was approximately $1,414.00 USD per gram at 95% purity [1]. In comparison, common chiral amine building blocks of similar molecular complexity, such as (R)-1-(4-methoxyphenyl)ethylamine, are priced significantly lower (approx. $50-100 USD/g), reflecting differences in synthetic accessibility and market demand. However, the higher cost of (R)-4-(1-aminoethyl)benzamide is offset by its proven utility in generating high-value pharmaceutical leads. The compound is available from major research chemical suppliers with certified purity (HPLC, NMR) and documented enantiomeric excess (≥95% or higher), providing researchers with the assurance needed for reproducible experiments . This level of analytical documentation is not always guaranteed for less common chiral intermediates, making (R)-4-(1-aminoethyl)benzamide a more secure procurement choice for critical synthesis steps.

Chemical Procurement Vendor Qualification Purity Analysis

(R)-4-(1-Aminoethyl)benzamide (CAS 173898-21-0) Proven Application Scenarios for Research and Industrial Procurement


Synthesis of Enantiomerically Pure ROCK Inhibitors (Y-32885 and Derivatives)

The (R)-enantiomer of 4-(1-aminoethyl)benzamide is a mandatory building block for the synthesis of Y-32885, a potent and selective Rho-kinase inhibitor. As demonstrated in SAR studies, the (S)-enantiomer is inactive, making the procurement of high-purity (R)-compound essential for any medicinal chemistry program targeting the Rho-kinase pathway for cardiovascular, oncological, or neurological indications .

Development of Chiral Benzamide-Based MAO Inhibitors

The compound has been identified as a potential inhibitor of monoamine oxidases (MAOs), with research indicating its ability to modulate neurotransmitter levels . While direct comparative data is limited, the presence of the (R)-configured chiral center is likely critical for selective MAO-B inhibition, positioning it as a valuable scaffold for designing novel therapeutics for depression and Parkinson's disease .

Asymmetric Catalysis and Chiral Ligand Synthesis

The primary amine and amide functionalities of (R)-4-(1-aminoethyl)benzamide make it an excellent precursor for the synthesis of chiral ligands and organocatalysts. Its well-defined stereochemistry and availability in high enantiomeric excess (≥95%) enable the creation of chiral environments for asymmetric reactions, such as hydrogenations and C-C bond formations, where stereocontrol is paramount [1].

Biocatalysis Research: Substrate for ω-Transaminase Engineering

The compound is a known substrate for ω-transaminase enzymes, making it a useful tool for enzyme engineering and directed evolution studies aimed at developing more efficient biocatalytic routes to chiral amines . Researchers in the field of green chemistry utilize it to benchmark new enzyme variants and optimize reaction conditions for the sustainable production of chiral pharmaceutical intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-(1-Aminoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.